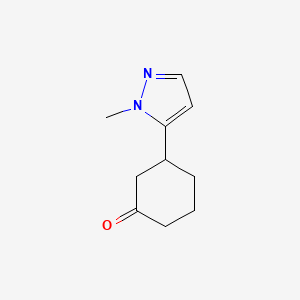

3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one

Beschreibung

3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a 1-methyl-1H-pyrazol-5-yl group

Eigenschaften

IUPAC Name |

3-(2-methylpyrazol-3-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWKRIWRPGKOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of substituted cyclohexanones or pyrazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antioxidant Properties

Research has highlighted the role of pyrazole derivatives as potent antioxidants. A study focusing on related pyrazole compounds demonstrated their ability to inhibit oxidative stress, which is linked to numerous diseases. Compounds similar to 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one have shown significant in vivo antioxidant activity, suggesting that modifications to the pyrazole structure can enhance this property .

Anti-HIV Activity

Another notable application is in the development of anti-HIV agents. A series of compounds incorporating pyrazole rings have been synthesized and evaluated for their anti-HIV activity. Some derivatives exhibited remarkable efficacy against wild-type HIV-1 strains, indicating that structural variations around the pyrazole moiety can lead to improved antiviral properties .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of various pyrazole derivatives, compounds were tested for their ability to scavenge free radicals and reduce lipid peroxidation in rat liver models. The results indicated that certain derivatives demonstrated significantly higher antioxidant activity compared to standard ascorbic acid, underscoring the potential of pyrazole derivatives in therapeutic applications against oxidative stress-related diseases .

Case Study 2: Antiviral Activity

A systematic evaluation of several pyrazole-based compounds for anti-HIV activity revealed that specific substitutions on the pyrazole ring enhanced antiviral efficacy. For instance, compounds with aryl substitutions showed increased potency against HIV-1, with some achieving EC50 values as low as 0.0038 μmol/L . This highlights the importance of structural optimization in drug design.

Wirkmechanismus

The mechanism by which 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

3-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one

3-(1-Methyl-1H-pyrazol-3-yl)cyclohexan-1-one

Uniqueness: 3-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one stands out due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and biological properties that make it suitable for specific applications.

Biologische Aktivität

3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structural formula of 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one can be represented as follows:

This compound features a cyclohexanone ring substituted with a pyrazole moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one | A549 (lung cancer) | Data Needed | Potential apoptosis induction |

| Compound 4 | A549 | 26 | Growth inhibition |

| Compound 21 | HCT116 | 0.39 | Aurora-A kinase inhibition |

| Compound 36 | HepG2 | Data Needed | Cytotoxicity across multiple cell lines |

Note: Specific IC50 values for 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one are currently unavailable but may be inferred from related compounds.

The biological activity of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one, is often attributed to their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis. For example:

- Aurora Kinase Inhibition : Some pyrazole derivatives have been reported to inhibit Aurora kinases, which play a crucial role in mitosis.

- CDK Inhibition : Cyclin-dependent kinases (CDKs) are also targeted by certain pyrazole compounds, leading to cell cycle arrest.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : In a study by Wei et al., various ethyl-substituted pyrazole derivatives were screened for their ability to inhibit A549 cell growth. The most potent compound showed an IC50 value of 26 µM, indicating significant anticancer potential .

- Cytotoxicity Assessment : Research on novel pyrazole derivatives demonstrated promising cytotoxicity against multiple cancer cell lines, including HCT116 and MCF7, with IC50 values as low as 0.01 µM for some derivatives .

- Mechanistic Insights : Studies have indicated that certain pyrazole compounds induce apoptosis through mitochondrial pathways, leading to the activation of caspases and subsequent cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.